N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a chloro-methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chloro-methoxyphenyl intermediate, followed by the introduction of the piperidinyl-pyrimidinyl group through nucleophilic substitution or coupling reactions. The final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions, such as using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23ClN4O2S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H23ClN4O2S/c1-13-5-7-24(8-6-13)17-10-19(22-12-21-17)27-11-18(25)23-15-9-14(20)3-4-16(15)26-2/h3-4,9-10,12-13H,5-8,11H2,1-2H3,(H,23,25) |
InChI Key |
GSPACKBFOVTXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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